molecular formula C9H6BrClN2 B15229621 5-Bromo-6-chloro-2-cyclopropylnicotinonitrile

5-Bromo-6-chloro-2-cyclopropylnicotinonitrile

Katalognummer: B15229621
Molekulargewicht: 257.51 g/mol
InChI-Schlüssel: MSNXGGRZZRKUSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6-chloro-2-cyclopropylnicotinonitrile is an organic compound with the molecular formula C9H6BrClN2 It is a derivative of nicotinonitrile, characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-2-cyclopropylnicotinonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of nicotinonitrile derivatives followed by cyclopropylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and cyclopropylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted nicotinonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-6-chloro-2-cyclopropylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-6-chloro-2-cyclopropylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The cyclopropyl group contributes to the compound’s stability and reactivity, allowing it to modulate various biochemical pathways effectively.

Vergleich Mit ähnlichen Verbindungen

  • 5-Bromo-2-chloronicotinonitrile
  • 5-Bromo-6-chloro-pyrazin-2-amine

Comparison: 5-Bromo-6-chloro-2-cyclopropylnicotinonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications.

Eigenschaften

Molekularformel

C9H6BrClN2

Molekulargewicht

257.51 g/mol

IUPAC-Name

5-bromo-6-chloro-2-cyclopropylpyridine-3-carbonitrile

InChI

InChI=1S/C9H6BrClN2/c10-7-3-6(4-12)8(5-1-2-5)13-9(7)11/h3,5H,1-2H2

InChI-Schlüssel

MSNXGGRZZRKUSJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NC(=C(C=C2C#N)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.